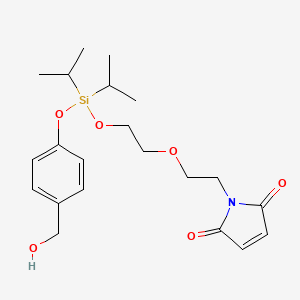
2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a boronate ester functional group. This compound is notable for its incorporation of both chlorine and fluorine atoms, which can impart unique chemical properties. The presence of the trifluoromethyl group is particularly significant, as it can influence the compound’s reactivity and stability.
Méthodes De Préparation
The synthesis of 2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichloro-3-(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. Industrial production methods may involve the use of automated reactors to ensure precise control over reaction conditions and to maximize yield.
Analyse Des Réactions Chimiques
This compound can undergo a variety of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The boronate ester group can also participate in reversible covalent bonding with biological molecules, which can be useful in drug design.
Comparaison Avec Des Composés Similaires
Similar compounds include other boronate esters and trifluoromethyl-substituted aromatic compounds. Compared to these, 2-(2,5-Dichloro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its boronate ester and trifluoromethyl groups, which can impart distinct chemical and biological properties. Similar compounds include:
- 2,3,5-Trichloro-4-(trifluoromethyl)phenylboronic acid
- 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid
- 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid pinacol ester
These compounds share structural similarities but may differ in their reactivity and applications.
Propriétés
Formule moléculaire |
C13H14BCl2F3O2 |
|---|---|
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
2-[2,5-dichloro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BCl2F3O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(15)5-8(10(9)16)13(17,18)19/h5-6H,1-4H3 |
Clé InChI |
MSVXODFSXGJRQN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


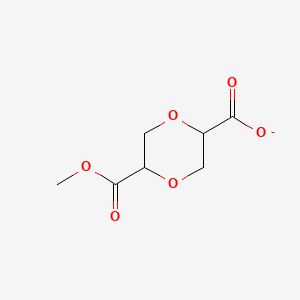
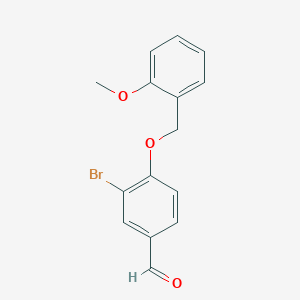

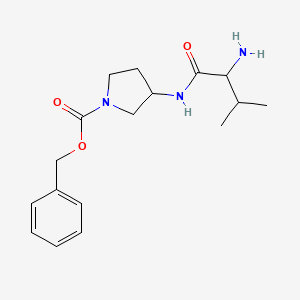
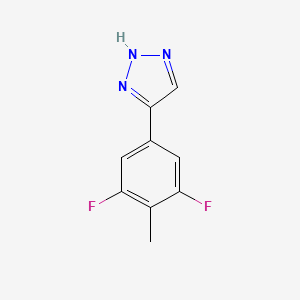
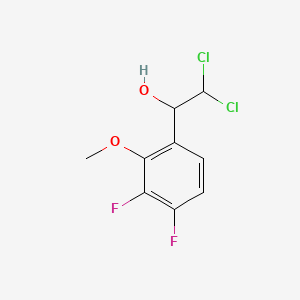

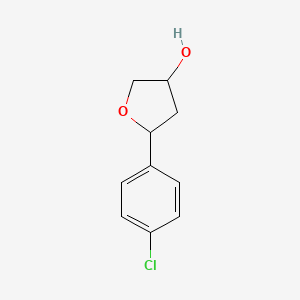
![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)

